2-Bromo-5-chloro-3-fluorobenzoic acid
Description
2-Bromo-5-chloro-3-fluorobenzoic acid (C₇H₃BrClFO₂) is a halogen-substituted benzoic acid derivative. Its structure features bromine, chlorine, and fluorine atoms at the 2-, 5-, and 3-positions of the aromatic ring, respectively, with a carboxylic acid group at the 1-position. This compound is utilized in pharmaceutical and agrochemical synthesis as a building block for heterocyclic frameworks, leveraging its halogen substituents for cross-coupling reactions and regioselective modifications .
Properties
IUPAC Name |
2-bromo-5-chloro-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOZTDMJJUWEGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-3-fluorobenzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination, chlorination, and fluorination of benzoic acid derivatives. For example, starting with 3-fluorobenzoic acid, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. Chlorination can then be performed using chlorine gas or a chlorinating agent like thionyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of hazardous reagents like bromine and chlorine.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-3-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic aromatic substitution.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran.
Reduction: Reducing agents like lithium aluminum hydride or borane in tetrahydrofuran.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the halogens.
Coupling: Biaryl compounds with extended aromatic systems.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
BCFBA has shown promising antimicrobial properties against various pathogens. Studies indicate that it exhibits significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for S. aureus is reported at 32 µg/mL, suggesting its potential as an antimicrobial agent.
Table 1: Antimicrobial Efficacy of BCFBA
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Anticancer Properties
Research has demonstrated that BCFBA possesses anticancer activity across various cell lines. Notably, it has been observed to induce apoptosis and inhibit cell proliferation in breast cancer (MDA-MB-231), lung cancer (A549), and cervical cancer (HeLa) cell lines.
Table 2: Cytotoxic Effects of BCFBA on Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 0.126 | Inhibition of cell proliferation |
| A549 | 0.75 | Induction of apoptosis |
| HeLa | 0.5 | Cell cycle arrest at G2/M phase |
Biochemical Applications
Enzyme Inhibition
BCFBA interacts with various enzymes, notably cytochrome P450 enzymes involved in drug metabolism. Its binding can lead to inhibition or modulation of enzyme activity, affecting the metabolism of xenobiotics.
Cell Signaling Modulation
The compound has been shown to influence key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and modulate transcription factors like NF-κB. These interactions can alter cellular metabolism and function.
Study on Anticancer Activity
A recent study evaluated BCFBA's effects on MDA-MB-231 breast cancer cells, revealing a significant reduction in cell viability at concentrations as low as 0.1 µM, indicating its potential as a therapeutic agent against breast cancer.
Antimicrobial Efficacy Assessment
Another investigation focused on BCFBA's antimicrobial properties against clinical isolates of E. coli and S. aureus, confirming its effectiveness and suggesting further development for clinical applications.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-3-fluorobenzoic acid depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of halogen atoms can enhance binding affinity through halogen bonding interactions with the target protein.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The following table compares 2-bromo-5-chloro-3-fluorobenzoic acid with structurally related halogenated benzoic acids:
Physicochemical Properties and Reactivity
- Acidity: The carboxylic acid group (pKa ~2.5–3.0) dominates acidity, but halogen electronegativity modulates electron withdrawal. Fluorine at position 3 enhances acidity slightly compared to non-fluorinated analogs like 5-bromo-2-chlorobenzoic acid .
- Solubility : Halogenation reduces water solubility. This compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) .
- Reactivity : Bromine at position 2 enables Suzuki-Miyaura cross-coupling reactions, while chlorine and fluorine resist nucleophilic substitution unless under harsh conditions .
Biological Activity
2-Bromo-5-chloro-3-fluorobenzoic acid (C₇H₃BrClF O₂) is a halogenated aromatic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to explore the compound's biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview based on available literature.
Chemical Structure and Properties
This compound is characterized by its unique substitution pattern on the benzene ring, which includes bromine, chlorine, and fluorine atoms. The molecular weight of this compound is approximately 227.45 g/mol. The presence of halogen atoms typically enhances lipophilicity and biological activity, making such compounds suitable candidates for drug development .
Pharmacological Potential
The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of various bioactive compounds. Similar compounds have shown interactions with multiple biological targets, including enzymes and receptors involved in metabolic pathways. For instance, halogenated compounds are known to enhance binding affinity through increased hydrophobic interactions .
Table 1: Comparative Biological Activities of Halogenated Benzoic Acids
Toxicity and Safety Profile
Toxicological assessments indicate that this compound does not produce significant chronic health effects under standard exposure conditions. However, it can cause eye irritation and should be handled with care to minimize exposure . The compound has not been classified as harmful by ingestion due to a lack of corroborating evidence from animal studies .
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions, including:
- Bromination : Introduction of bromine into the aromatic ring using brominating agents.
- Chlorination : Chlorine substitution at specific positions on the benzene ring.
- Fluorination : Incorporation of fluorine atoms through electrophilic fluorination techniques.
These methods allow for the controlled modification of the compound's structure, enhancing its pharmacological properties .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in drug development:
- Antiviral Activity : Research indicates that structurally similar compounds exhibit antiviral properties against various strains of viruses, suggesting that this compound may also possess similar effects .
- Antitumor Effects : Some derivatives have shown promising results in inhibiting tumor growth in vitro, indicating potential applications in cancer therapy.
- Metabolic Pathway Interactions : Studies on related compounds suggest interactions with key metabolic enzymes, which could lead to advancements in understanding drug metabolism and efficacy .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-bromo-5-chloro-3-fluorobenzoic acid, and how can reaction conditions be optimized to improve yield?
- Methodology : Start with halogenated benzoic acid precursors (e.g., 2-bromo-5-chlorobenzoic acid, CAS 21739-93-5 ) and introduce fluorine via electrophilic aromatic substitution (EAS) using fluorinating agents like Selectfluor™. Optimize temperature (70–90°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance regioselectivity . Monitor intermediates via TLC or HPLC (>95.0% purity thresholds as per HLC methods ).
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) for purity assessment (>95.0% HLC ). Confirm structure via H/C NMR (e.g., compare with 5-bromo-2-chlorobenzoic acid spectra ) and FT-IR (carboxylic acid C=O stretch ~1700 cm ). Mass spectrometry (ESI-MS) can validate molecular weight (e.g., CHBrClFO, ~253.4 g/mol ).
Q. What are the key spectroscopic markers to distinguish positional isomers in halogenated benzoic acids?
- Methodology : Compare F NMR chemical shifts: fluorine in the meta position (relative to -COOH) typically resonates at δ -110 to -120 ppm, while para fluorine appears upfield (δ -100 to -110 ppm) . IR C-F stretches (1050–1150 cm) and H NMR coupling patterns (e.g., vicinal F-H coupling in ortho positions) further differentiate isomers .
Advanced Research Questions
Q. How does the electronic environment of substituents influence the regioselectivity of cross-coupling reactions involving this compound?
- Methodology : Perform density functional theory (DFT) calculations to map electron density at reactive sites (e.g., bromine vs. chlorine). Experimentally, test Suzuki-Miyaura coupling using Pd catalysts: electron-withdrawing -COOH and -F groups activate the bromine site for aryl boronic acid coupling (e.g., 2-bromo-6-chlorophenylboronic acid, CAS 1107580-65-3 ). Compare yields with/without directing groups .
Q. What stability challenges arise when storing halogenated benzoic acids, and how can degradation products be identified?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor via HPLC for dehalogenation products (e.g., loss of Br or Cl) or decarboxylation. For this compound, degradation may produce 3-fluoro-5-chlorobenzoic acid (CAS 161957-55-7 ). Use LC-MS to identify fragments and optimize storage at 0–6°C under inert gas .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?
- Methodology : Employ Gaussian or ORCA software to calculate Fukui indices for electrophilic attack. Compare with experimental SNAr results using amines or thiols. For example, -Br is more reactive than -Cl due to lower C-Br bond dissociation energy (~65 kcal/mol vs. ~81 kcal/mol ). Validate predictions with kinetic studies (e.g., rate constants in DMSO at 25°C ).
Q. What safety protocols are critical when handling hazardous intermediates in the synthesis of this compound?
- Methodology : Follow GHS hazard codes (e.g., H318 for eye damage ). Use fume hoods for fluorination steps (volatile byproducts like HF). Quench reactive intermediates (e.g., boronic acids, CAS 1107580-65-3 ) with aqueous NaHCO. Reference safety data for analogs like 2-bromo-4-chlorophenylacetonitrile (CAS 52864-54-7 ) to design PPE protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
